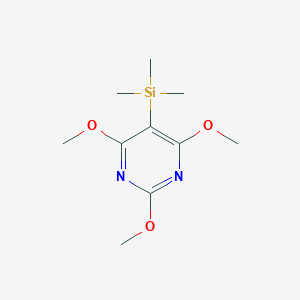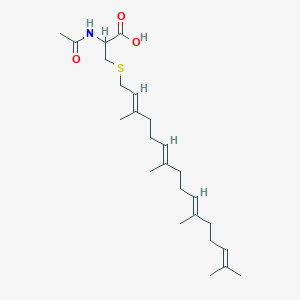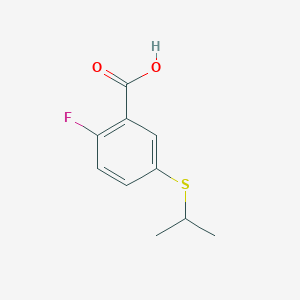
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that is commonly used as a reagent in organic synthesis and has been found to have several biological activities. In
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is largely dependent on the specific biological activity being studied. However, it has been found to act as a nucleophile and form covalent bonds with electrophiles, which may be responsible for its biological effects. For example, it has been found to inhibit the replication of HIV-1 virus by binding to the viral reverse transcriptase enzyme and preventing its activity.
Effets Biochimiques Et Physiologiques
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antiviral effects by inhibiting the replication of various viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is its ability to act as a nucleophile and form covalent bonds with electrophiles, which makes it a useful reagent in organic synthesis. Moreover, its unique biological activities make it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Moreover, its specific biological effects may vary depending on the specific experimental conditions, which may make it difficult to interpret the results.
Orientations Futures
There are several future directions for the study of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine. One potential direction is the development of novel drugs based on the unique biological activities of this compound. Moreover, further studies are needed to elucidate the specific mechanism of action of this compound and its potential therapeutic applications. Additionally, the synthesis of new derivatives of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine involves the reaction of 2,4,6-trimethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield. This method has been widely used in the synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine and has been found to be efficient and reliable.
Applications De Recherche Scientifique
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been extensively used as a reagent in organic synthesis due to its ability to act as a nucleophile and form covalent bonds with electrophiles. It has been found to be useful in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine derivatives, and other biologically active molecules. Moreover, this compound has been found to have several biological activities such as antiviral, antitumor, and anti-inflammatory effects, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
126327-72-8 |
|---|---|
Nom du produit |
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine |
Formule moléculaire |
C10H18N2O3Si |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
trimethyl-(2,4,6-trimethoxypyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-13-8-7(16(4,5)6)9(14-2)12-10(11-8)15-3/h1-6H3 |
Clé InChI |
ZYLNHVWUOFPWSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
SMILES canonique |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
Synonymes |
Pyrimidine, 2,4,6-trimethoxy-5-(trimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)







![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)